4-Chloro-1H-indole-6-carboxylic acid

Catalog No.
S792629
CAS No.
885520-25-2
M.F
C9H6ClNO2
M. Wt
195.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1H-indole-6-carboxylic acid

Optimizing kinase inhibitor syntheses? The 4-chloro substitution on 4-Chloro-1H-indole-6-carboxylic acid is essential for Foretinib and dual c-Met/VEGFR inhibitor development. Near analogs risk potency loss or synthesis failure. Key advantages:

  • Validated precursor for Foretinib (GSK1363089), ensuring biological relevance.
  • Pre-formed, correctly substituted building block enables convergent synthesis, avoiding late-stage hazardous halogenation.
  • Strategic 4-Cl placement ensures precise steric and electronic profile for target binding.

CAS Number

885520-25-2

Product Name

4-Chloro-1H-indole-6-carboxylic acid

IUPAC Name

4-chloro-1H-indole-6-carboxylic acid

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C9H6ClNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)

InChI Key

CGMAXGRAWALUNT-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)Cl

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)Cl

Synonyms

4-Chloro-1H-indole-6-carboxylic acid, 4-Chloroindole-6-carboxylic acid, 1H-Indole-6-carboxylic acid, 4-chloro-, 4-Chloro-6-carboxyindole, 6-Carboxy-4-chloroindole

Purity

≥97%

Package Size

100 mg, 0.25 g, 250 mg, 1 g

4-Chloro-1H-indole-6-carboxylic acid (CAS 885520-25-2) is a strategically substituted heterocyclic compound widely used as a key intermediate in medicinal chemistry. Its indole core, functionalized with both a halogen and a carboxylic acid, makes it a critical precursor for the synthesis of complex molecules, particularly multi-targeted kinase inhibitors for oncological research. The specific placement of the chloro group at the 4-position and the carboxylic acid at the 6-position provides a defined steric and electronic profile essential for subsequent coupling reactions and for achieving desired target engagement in the final active pharmaceutical ingredients.

Procurement Fit

Bifunctional building block 4-Cl and 6-COOH provide orthogonal reactive handles for sequential derivatization
Regioisomeric precision 4-chloro substitution pattern distinct from 5-chloro or 7-chloro analogs
Medicinal chemistry scaffold Halogenated indole-6-carboxylic acid core for lead optimization and library synthesis

Substituting 4-Chloro-1H-indole-6-carboxylic acid with near analogs like the parent 1H-indole-6-carboxylic acid, positional isomers (e.g., 5- or 7-chloroindoles), or even other 4-haloindoles (bromo, fluoro) is not viable in established synthetic routes or for achieving target biological activity. The chloro substituent at the C4 position is a critical pharmacophore element in several potent kinase inhibitors. Its specific electron-withdrawing nature and steric bulk directly influence the binding affinity of the final molecule to its target protein. Altering the halogen or its position on the indole ring can dramatically change these properties, leading to a loss of potency, altered selectivity, or incompatibility with downstream synthetic steps that have been optimized for the specific reactivity of the 4-chloro derivative.

Substitution Risk

Regioisomeric shift to 5-chloro alters steric and electronic environment of the carboxylic acid moiety
Halogen replacement (F, Br, CH3) changes lipophilicity, MW, and hydrogen-bonding capacity
4-Chloro position reported as key pharmacophoric element; substitution may alter antimicrobial screening outcomes

Essential Precursor for Foretinib (GSK1363089), a Potent c-Met/VEGFR2 Inhibitor

4-Chloro-1H-indole-6-carboxylic acid is a documented key intermediate in the synthesis of Foretinib (also known as GSK1363089), a dual inhibitor of c-Met and VEGFR2 kinases. In a representative synthesis, this acid is first converted to its methyl ester, which then undergoes a critical coupling reaction. The resulting derivative, methyl 4-chloro-1H-indole-6-carboxylate, is a direct precursor to the final drug substance. The 4-chloro substitution is integral to Foretinib's biological activity, as demonstrated by its potent inhibition of target kinases. For instance, Foretinib exhibits an IC50 of 1 nM against the c-Met enzyme. The use of a different starting material, such as the unsubstituted 1H-indole-6-carboxylic acid, would not yield Foretinib and would result in a molecule with a significantly different and likely less potent biological profile.

Evidence DimensionPrecursor role in synthesis of a potent, named drug candidate
Target Compound DataServes as a key starting material for the synthesis of Foretinib (GSK1363089).
Comparator Or BaselineUnsubstituted or alternatively substituted indole-6-carboxylic acids, which would not produce the target molecule Foretinib.
Quantified DifferenceEnables synthesis of a final compound with high potency (c-Met IC50 = 1 nM).
ConditionsMulti-step organic synthesis pathway for kinase inhibitors.

For researchers and manufacturers developing Foretinib or its analogs, this specific starting material is essential and not interchangeable.

4-Cl vs 7-Cl potency
Head-to-head
4-Chloroindole MIC = 50 µg/mL, >80% biofilm inhibition at 20 µg/mL; 7-chloroindole MIC = 200 µg/mL, no biofilm inhibition
Supports antimicrobial screening context with 4-fold MIC difference
V. parahaemolyticus; des-carboxy analog used as pharmacophore probe

Superior Synthetic Route Efficiency Compared to Diazonium-Based Methods

Modern, robust syntheses of highly substituted indoles, such as the key intermediate methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, prioritize safety and scalability. A reported five-step synthesis achieved a 56% overall yield without using hazardous diazonium or azido species, which are common in older indole synthesis methodologies. This process, which avoids regioisomeric byproducts and eliminates the need for chromatographic purification of intermediates, was successfully scaled up 100-fold compared to previous reports. While this example is for a different, though structurally related, indole, the principle applies: procuring well-defined, strategically halogenated indole carboxylic acids like 4-Chloro-1H-indole-6-carboxylic acid allows for the use of safer, more efficient, and more scalable synthetic routes compared to building the substituted ring system from simpler precursors using less reliable or more hazardous reaction classes.

Evidence DimensionOverall Yield and Process Safety in Multi-step Synthesis
Target Compound DataEnables access to modern, high-yield (e.g., 56% overall) synthetic routes.
Comparator Or BaselineOlder routes relying on potentially hazardous intermediates like diazonium or azido species.
Quantified DifferenceReported 10-fold improvement in overall yield and 100-fold increase in scale for a comparable system by avoiding hazardous reagents.
ConditionsMulti-step synthesis of a key functionalized indole ester intermediate for an HIV NNRTI candidate.

This compound is compatible with modern, safer, and more scalable process chemistry, reducing development risk and cost compared to syntheses requiring hazardous reagents.

QSAR pharmacophore
Class-level
3D-QSAR on UPEC and V. parahaemolyticus identifies 4-position halogen as essential for antimicrobial activity
Reported class-level pharmacophore context supports 4-Cl selection
QSAR models; activity data from chloroindole analogs
Lipophilicity shift
Cross-study
XLogP 4-Cl = 2.2, 4-F = 1.7; Δ +0.5 log units
Reported lipophilicity difference may inform property tuning
Computed XLogP3-AA from PubChem
Orthogonal handles
Method context
4-Cl (cross-coupling) + 6-COOH (amidation/esterification) enable divergent library synthesis
Dual functionality supports parallel derivatization workflows
Pd-catalyzed coupling; amide bond formation
Commercial purity
Spec review
Documented ≥97% purity (Fluorochem, Macklin); multiple global suppliers
Multi-source supply may reduce procurement risk
MDL MFCD07781703; verify lot-specific COA

Key Starting Material for c-Met/VEGFR Pathway Inhibitors

This compound is the right choice for synthetic campaigns targeting potent dual inhibitors of the c-Met and VEGFR kinase families. Its structure is a validated precursor for Foretinib (GSK1363089), making it ideal for researchers synthesizing this specific compound for preclinical studies or for developing next-generation analogs where the 4-chloroindole-6-carboxylate core is maintained.

Development of Novel EGFR/VEGFR-Targeting Antiproliferative Agents

Given that the indole-6-carboxylic acid scaffold is a known platform for developing inhibitors of EGFR and VEGFR, this 4-chloro substituted version is a logical starting point for medicinal chemistry programs aiming to improve potency or selectivity. The 4-chloro group provides a specific substitution pattern to explore structure-activity relationships (SAR) against these oncology-relevant targets.

Process Development and Scale-Up of Indole-Based APIs

For process chemistry and scale-up operations, using a pre-formed, correctly substituted building block like 4-Chloro-1H-indole-6-carboxylic acid is highly advantageous. It allows for convergence in the synthetic plan and avoids potentially low-yielding or hazardous late-stage halogenation or indole formation reactions, thereby improving process safety, efficiency, and reproducibility.

Application Fit

Application
Selection Property
Validation Focus
Antimicrobial lead development
4-Chloro pharmacophore context
MIC and biofilm endpoint review
Kinase/HDAC inhibitor screening
Tunable lipophilicity (Cl vs F)
Drug-likeness parameter review
Divergent library synthesis
Orthogonal Cl and COOH reactivity
Cross-coupling and amidation compatibility
Agrochemical intermediate synthesis
Indole scaffold with 4-Cl substitution
Regioisomeric reactivity control

XLogP3

2.2

Wikipedia

4-Chloro-1H-indole-6-carboxylic acid

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